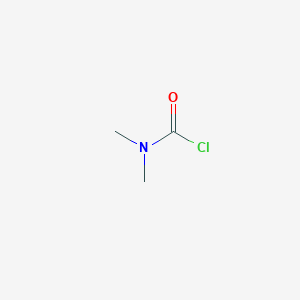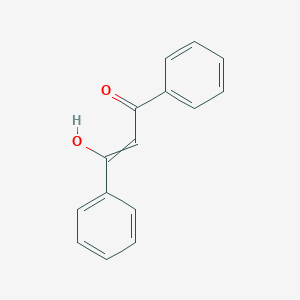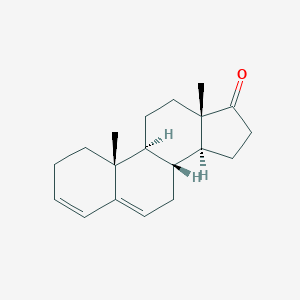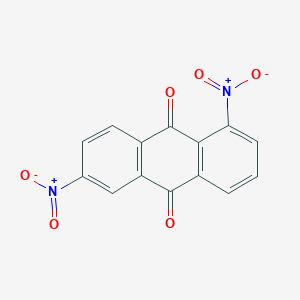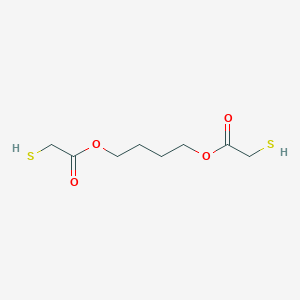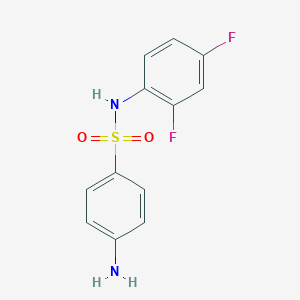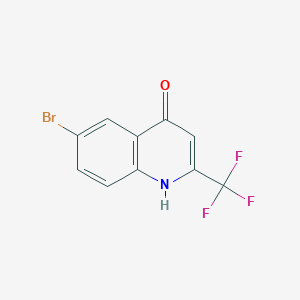
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Descripción general
Descripción
The compound "6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline" is a halogenated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. The presence of a bromine atom and a trifluoromethyl group in the compound suggests that it may have unique chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions, as seen in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline . Although the specific synthesis of "6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline" is not detailed in the provided papers, similar methodologies could potentially be applied. For instance, the synthesis of 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents, including a trifluoromethyl group at the 6-position, has been reported . This suggests that halogenation and the introduction of a trifluoromethyl group are feasible in quinoline chemistry.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be significantly influenced by substituents. For example, the crystal structures of various tricyclic quinoxalinedione derivatives have been reported, showing that different substituents at the 6-position can affect the overall geometry and hydrogen bonding patterns . These structural variations can have a profound impact on the physical and chemical properties of the compounds.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. Bromination reactions, for example, have been extensively studied. The bromination of ethyl esters of quinoline derivatives can lead to the formation of bromo-substituted products with different isomers . Additionally, the presence of a trifluoromethyl group can influence the reactivity of the compound, as seen in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. The presence of a bromine atom and a trifluoromethyl group is likely to affect the compound's optical absorption and emission spectra, electrochemical behavior, and thermal stability . For instance, the introduction of a trifluoromethyl group has been associated with enhanced thermal stability and higher glass transition temperatures in certain compounds . The electronic absorption spectra can also be influenced by the nature of the peripheral substituents . Furthermore, the presence of a bromine atom can increase the diuretic activity of certain quinoline derivatives, as observed in the study of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides .
Aplicaciones Científicas De Investigación
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines and its derivatives have significant applications in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Medicinal Chemistry Research
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBGBUAHZUWVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275296 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-22-0 | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trifluoromethyl)-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



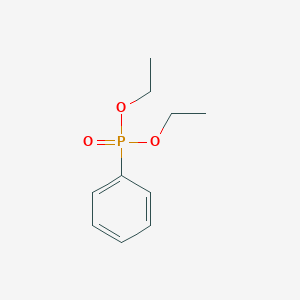
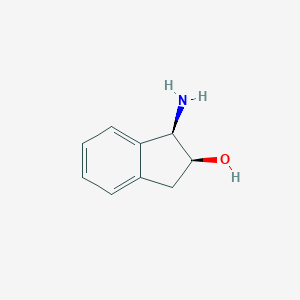
![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
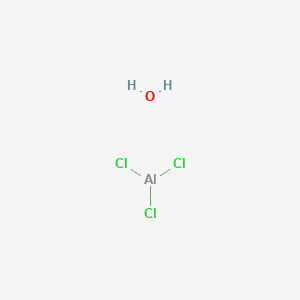
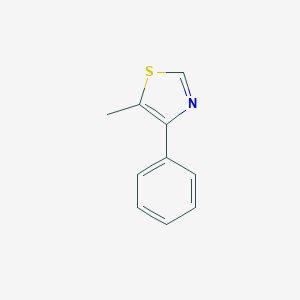
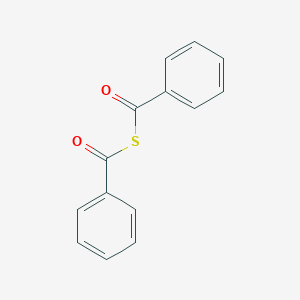
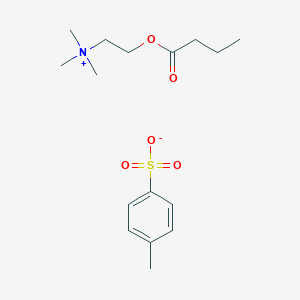
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
